[3-(2-Methylphenoxy)phenyl]sulfonyl chloride
Overview
Description
3-(2-Methylphenoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C₁₃H₁₁ClO₃S. It is a derivative of benzenesulfonyl chloride, featuring a 2-methylphenoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methylphenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the chlorosulfonation of 2-methylphenoxybenzene using chlorosulfonic acid. This reaction is carried out at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
In industrial settings, the production of 3-(2-methylphenoxy)benzenesulfonyl chloride often involves large-scale chlorosulfonation processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with 3-(2-methylphenoxy)benzenesulfonyl chloride to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, typically in the presence of a base such as triethylamine.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-(2-Methylphenoxy)benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-methylphenoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the 2-methylphenoxy group.
Toluene-4-sulfonyl Chloride: Contains a toluene group instead of the 2-methylphenoxy group.
4-Methylbenzenesulfonyl Chloride: Features a methyl group on the benzene ring.
Uniqueness
3-(2-Methylphenoxy)benzenesulfonyl chloride is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in specific organic synthesis applications and provides unique opportunities for functionalization .
Properties
IUPAC Name |
3-(2-methylphenoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-5-2-3-8-13(10)17-11-6-4-7-12(9-11)18(14,15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESNZDBCXHLZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390845 | |
Record name | 3-(2-methylphenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-88-9 | |
Record name | 3-(2-methylphenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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